molecular formula C6H5NO3S B14459399 (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-94-9

(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B14459399
CAS No.: 69126-94-9
M. Wt: 171.18 g/mol
InChI Key: DUNKKIRUWZSMPT-RXMQYKEDSA-N
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Description

(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many antibiotics, particularly those in the penicillin class. This compound is known for its potent antibacterial properties, making it a crucial component in the fight against bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 6-aminopenicillanic acid with a suitable acylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at temperatures ranging from 0°C to 50°C, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and amines, which can have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, (5R)-7-Oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its interactions with bacterial enzymes. It serves as a model compound for understanding the mechanisms of β-lactam antibiotics and their resistance.

Medicine

In medicine, (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a key component in the development of antibiotics. It is used to treat a wide range of bacterial infections, including those caused by penicillin-resistant strains.

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals. Its derivatives are also used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.

    Amoxicillin: A β-lactam antibiotic with an additional hydroxyl group, making it more effective against certain bacteria.

    Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action but a different core structure.

Uniqueness

(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a sulfur atom in its bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

CAS No.

69126-94-9

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

(5R)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m1/s1

InChI Key

DUNKKIRUWZSMPT-RXMQYKEDSA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)C(=CS2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(=CS2)C(=O)O

Origin of Product

United States

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